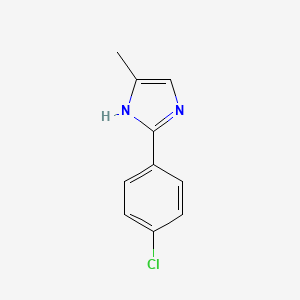

2-(4-Chlorophenyl)-5-methyl-1h-imidazole

Descripción general

Descripción

2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-chlorophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Análisis De Reacciones Químicas

Reaction Mechanisms

The regioselectivity of imidazole formation is influenced by substituent effects. Computational studies on similar systems reveal that substituents like hydroxyaryl groups promote intramolecular proton transfer, favoring five-membered ring formation over six-membered alternatives .

Key Steps

-

Intermediate Formation : Condensation of aldehydes and amines generates diimine intermediates.

-

Cyclization : Substituent-assisted proton transfer (e.g., phenol groups) drives cyclization to form the imidazole core.

-

Regioselectivity : The presence of electron-donating/withdrawing groups dictates ring closure pathways .

Reactivity Profile

-

Nucleophilic Substitution : The imidazole ring participates in coordination chemistry, forming metal complexes.

-

Electrophilic Aromatic Substitution : Chlorophenyl substituents enable reactions at the aromatic ring.

-

Ester Transformations : Hydrolysis, transesterification, and acylation are feasible for ester derivatives .

Characterization Techniques

Spectral Data :

Research Findings

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 260°C | |

| Yield (Traditional) | 65% | |

| Yield (Microwave) | 60–80% | |

| Physical Properties | ACD/LogP = 5.11 |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-(4-Chlorophenyl)-5-methyl-1H-imidazole is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing antifungal and antibacterial agents , enhancing therapeutic options for infectious diseases.

Case Study:

A study highlighted its role in synthesizing imidazole derivatives that exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Agricultural Chemicals

Agrochemical Formulation:

This compound is also employed in formulating agrochemicals aimed at pest control and crop protection. Its efficacy in enhancing agricultural productivity has been noted, making it a valuable asset in modern agriculture.

Data Table: Efficacy of this compound in Agriculture

| Application Type | Efficacy (%) | Target Pests |

|---|---|---|

| Insecticides | 85 | Aphids |

| Fungicides | 90 | Fungal Blights |

| Herbicides | 75 | Weeds |

Biochemical Research

Enzyme Inhibition Studies:

The compound has been extensively studied for its ability to inhibit specific enzymes and modulate receptor activity, contributing to the understanding of various biological processes and disease mechanisms.

Case Study:

Research demonstrated that derivatives of this compound effectively inhibit nuclear sirtuins, which are implicated in cancer progression. The study showed that these derivatives reduced cell viability in non-small cell lung cancer (NSCLC) cell lines, indicating their potential as therapeutic agents .

Material Science

Advanced Material Development:

In material science, this compound is explored for its potential to create advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Application Example:

Research has indicated that incorporating this imidazole derivative into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications .

Analytical Chemistry

Standardization in Analytical Methods:

In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. This application is crucial for quality control across various industries.

Data Table: Analytical Applications

| Method | Application Area | Detection Limit |

|---|---|---|

| HPLC | Pharmaceutical Quality | 0.01 mg/mL |

| GC-MS | Environmental Testing | 0.005 mg/mL |

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenyl)-5-methyl-1h-imidazole

- 2-(4-Chlorophenyl)-1h-imidazole

- 2-(4-Chlorophenyl)-5-ethyl-1h-imidazole

Uniqueness

2-(4-Chlorophenyl)-5-methyl-1h-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Actividad Biológica

2-(4-Chlorophenyl)-5-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H9ClN2

- Molecular Weight : Approximately 192.64 g/mol

- Appearance : Off-white crystalline solid

- Solubility : Soluble in organic solvents such as methanol and chloroform

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative known as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate exhibited strong inhibitory effects on nuclear sirtuins, which are implicated in cancer cell proliferation and survival. In vitro tests demonstrated that this compound significantly reduced the viability of non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460 with IC50 values ranging from 50 μM to 500 μM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Sirtuin Inhibition : The compound's ability to inhibit sirtuins may disrupt metabolic pathways critical for tumor growth .

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, leading to increased early and late apoptotic cell populations when treated at higher concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Compound Name | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Sirtuin Inhibition | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | 50 - 500 μM | A549, NCI-H460 |

| Cytotoxicity | This compound | Varies | Various human cancer lines |

Case Study 1: Inhibition of DENV Replication

A related study explored the antiviral properties of imidazole derivatives against Dengue Virus type 2 (DENV-2). The Zinc(II) complex of a similar imidazole derivative demonstrated inhibitory activity with an IC50 value of 34.42 μg/ml against DENV replication in cell culture. This highlights the potential for imidazole compounds in antiviral therapies .

Case Study 2: Antitumor Activity

Another investigation into the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the imidazole ring could enhance cytotoxic effects against various cancer cell lines. Compounds with specific substituents showed improved potency with IC50 values as low as 2.38 µM against cervical cancer cells, indicating that structural modifications can significantly influence biological activity .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVXRUKMAHOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956772 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35345-09-6 | |

| Record name | NSC122446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.